1,4-Benzenediamine, N-(2,4-dinitrophenyl)-N'-phenyl-
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Overview
Description
1,4-Benzenediamine, N-(2,4-dinitrophenyl)-N’-phenyl- is a synthetic compound known for its unique chemical properties. It is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 180-182°C. This compound has been widely used in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediamine, N-(2,4-dinitrophenyl)-N’-phenyl- typically involves the reaction of 1,4-benzenediamine with 2,4-dinitrochlorobenzene under controlled conditions. The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or methanol, often with heating and sonication to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-efficiency reactors and purification systems ensures the production of high-purity 1,4-Benzenediamine, N-(2,4-dinitrophenyl)-N’-phenyl- for various applications .
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenediamine, N-(2,4-dinitrophenyl)-N’-phenyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various nitro and amino derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions include various nitro and amino derivatives, which can be further utilized in different chemical processes .
Scientific Research Applications
1,4-Benzenediamine, N-(2,4-dinitrophenyl)-N’-phenyl- has diverse scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and polymer science.
Biology: Employed in biochemical assays and as a marker in various biological studies.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Benzenediamine, N-(2,4-dinitrophenyl)-N’-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzenediamine, N-(2,4-dinitrophenyl)-: A closely related compound with similar chemical properties.
N-(2,4-Dinitrophenyl)-1,4-phenylenediamine: Another similar compound used in various research applications.
Uniqueness
1,4-Benzenediamine, N-(2,4-dinitrophenyl)-N’-phenyl- is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes .
Properties
CAS No. |
111454-05-8 |
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Molecular Formula |
C18H14N4O4 |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
4-N-(2,4-dinitrophenyl)-1-N-phenylbenzene-1,4-diamine |
InChI |
InChI=1S/C18H14N4O4/c23-21(24)16-10-11-17(18(12-16)22(25)26)20-15-8-6-14(7-9-15)19-13-4-2-1-3-5-13/h1-12,19-20H |
InChI Key |
UOWPOESIHGGEQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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